

Initial safety and dosimetry studies of 177Lu-EB-PSMA-617

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Safety and Dosimetry of ¹⁷⁷Lu-EB-PSMA-617

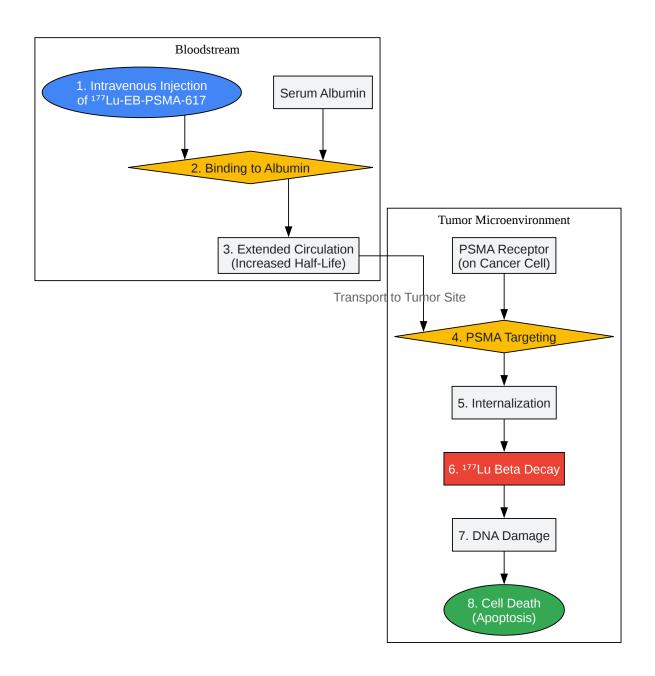
Introduction

Lutetium-177 (177Lu)-EB-PSMA-617 is an innovative radiopharmaceutical developed for targeted radionuclide therapy of prostate cancer. It represents an evolution of the well-established 177Lu-PSMA-617, modified to enhance its pharmacokinetic properties.[1] The core of this modification is the conjugation of a truncated Evans Blue (EB) molecule to the PSMA-617 ligand.[2][3] Evans Blue is known for its high affinity for serum albumin, the most abundant protein in blood plasma.[4] By incorporating the EB moiety, 177Lu-EB-PSMA-617 is designed to bind to albumin in the bloodstream, thereby extending its circulation half-life.[1][4][5] This prolonged circulation is intended to increase the accumulation and retention of the radiopharmaceutical in Prostate-Specific Membrane Antigen (PSMA)-expressing tumor tissues, potentially leading to a higher therapeutic efficacy with a reduced administered dose.[1][2][5]

This technical guide provides a detailed overview of the initial clinical studies assessing the safety, biodistribution, and dosimetry of ¹⁷⁷Lu-**EB-PSMA-617** in patients with metastatic castration-resistant prostate cancer (mCRPC).

Mechanism of Action

The therapeutic strategy of ¹⁷⁷Lu-**EB-PSMA-617** is multi-faceted, leveraging targeted delivery and enhanced pharmacokinetics.


Foundational & Exploratory

- PSMA Targeting: The PSMA-617 component is a ligand that specifically binds to the Prostate-Specific Membrane Antigen, a protein highly overexpressed on the surface of most prostate cancer cells.[4]
- Albumin Binding and Extended Circulation: Upon intravenous administration, the Evans Blue
 moiety rapidly binds to serum albumin. This complexation significantly increases the
 hydrodynamic radius of the agent, slowing its clearance from the bloodstream.[4][6] This
 extended half-life provides a longer window for the PSMA-617 ligand to locate and bind to
 tumor cells.[5][6]
- Internalization and Therapeutic Effect: Once bound to PSMA on the tumor cell surface, the radiopharmaceutical is internalized. The radioisotope, ¹⁷⁷Lu, then decays, emitting beta particles that induce DNA damage and subsequent cell death in the targeted cancer cells and, to a lesser extent, in their immediate vicinity.[4][7]

Click to download full resolution via product page

Caption: Mechanism of action for ¹⁷⁷Lu-EB-PSMA-617</sup>.

Experimental Protocols: First-in-Human Study

The initial evaluation of ¹⁷⁷Lu-**EB-PSMA-617** was conducted in a translational study involving patients with mCRPC. The protocol was designed to assess its safety, dosimetry, and preliminary therapeutic response in comparison to the standard ¹⁷⁷Lu-PSMA-617.[2][8][9]

Patient Selection and Grouping:

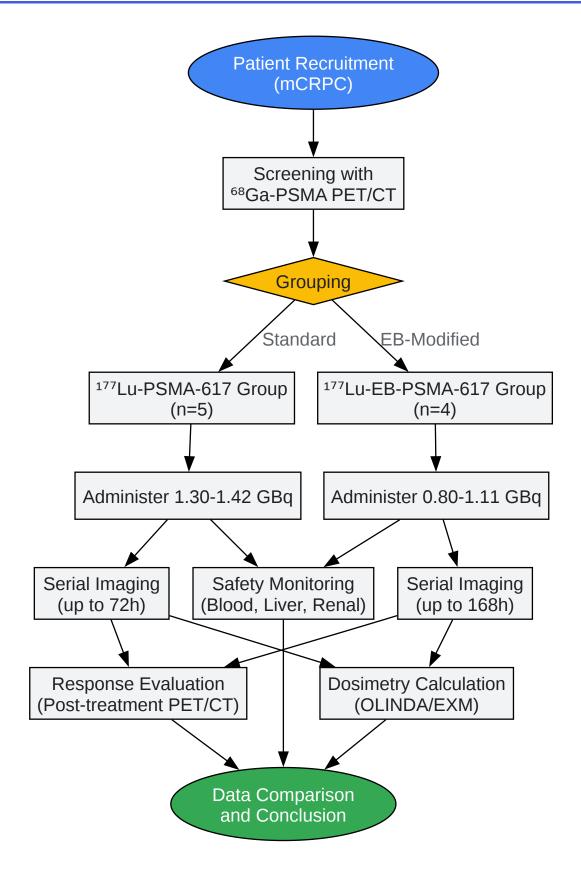
- Nine patients with progressive mCRPC were recruited.[8][9]
- All patients were confirmed to have PSMA-positive disease via ⁶⁸Ga-PSMA-617 PET/CT imaging.[3]
- Group 1 (¹⁷⁷Lu-EB-PSMA-617): Four patients received a single intravenous injection of 0.80–1.11 GBq (21.5–30 mCi) of ¹⁷⁷Lu-EB-PSMA-617.[2][8][9]
- Group 2 (¹⁷⁷Lu-PSMA-617): Five patients received a single dose of 1.30–1.42 GBq (35–38.4 mCi) of ¹⁷⁷Lu-PSMA-617 for comparison.[2][8][9]

Radiopharmaceutical Administration:

- Patients received intravenous hydration with 2,000 mL of 0.9% NaCl, starting 30 minutes prior to administration.[2]
- The radiopharmaceutical, diluted in 100 mL of physiological saline, was administered via a slow intravenous infusion over 20–30 minutes.[2]

Imaging and Dosimetry:

- Imaging Schedule:
 - ¹⁷⁷Lu-EB-PSMA-617 Group: Serial whole-body planar and SPECT/CT imaging was performed at 2, 24, 72, 120, and 168 hours post-injection.[8][9]
 - ¹⁷⁷Lu-PSMA-617 Group: Imaging was conducted at 0.5, 2, 24, 48, and 72 hours post-injection.[8][9]



• Dosimetry Calculation: The OLINDA/EXM 1.0 software was used to calculate the absorbed doses in various organs based on the imaging data.[3]

Safety and Response Evaluation:

- Blood samples were collected at multiple time points to assess pharmacokinetics.[3]
- Hematologic status, as well as liver and renal function, were monitored before and one week after the injection.[3]
- Therapeutic response was evaluated by comparing ⁶⁸Ga-PSMA-617 PET/CT scans performed before and one month after treatment.[8][9]

Click to download full resolution via product page

Caption: Experimental workflow for the first-in-human study.

Quantitative Data Summary

The initial studies revealed significant differences in biodistribution and dosimetry between ¹⁷⁷Lu-**EB-PSMA-617** and ¹⁷⁷Lu-PSMA-617, alongside a favorable safety profile for the modified agent at the doses administered.

Dosimetry Results

The modification with Evans Blue led to higher absorbed doses in tumors as well as in certain healthy organs, most notably the kidneys and red bone marrow.

Table 1: Comparative Absorbed Doses in Key Organs

Organ	¹⁷⁷ Lu-EB- PSMA-617 (mSv/MBq)	¹⁷⁷ Lu-PSMA- 617 (mSv/MBq)	P-value	Reference
Kidneys	2.39 ± 0.69	0.39 ± 0.06	< 0.01	[2][8][9]
Red Bone Marrow	0.0547 ± 0.0062	0.0084 ± 0.0057	< 0.01	[2][8][9]
Liver	0.40 ± 0.12	N/A	N/A	[3]
Spleen	0.46 ± 0.02	N/A	N/A	[3]
Small Intestine	0.31 ± 0.16	0.28 ± 0.21	0.82	[2]
Whole-Body Effective Dose	0.08 ± 0.01	N/A	N/A	[3]

Data presented as mean \pm standard deviation. N/A indicates data not available in the comparative study.

Tumor Accumulation and Therapeutic Response

The extended circulation of ¹⁷⁷Lu-**EB-PSMA-617** resulted in significantly higher accumulation of radioactivity in tumors over time.

Table 2: Tumor Radioactivity Accumulation and Response

Parameter	¹⁷⁷ Lu-EB- PSMA-617	¹⁷⁷ Lu-PSMA- 617	P-value	Reference
Tumor Radioactivity Accumulation	~3.02-fold higher	Baseline	N/A	[9]
Change in Tumor SUV (1-month post-treatment)	-32.43% ± 0.14%	+0.21% ± 0.37%	0.002	[2][8][9]

Tumor accumulation was compared for bone metastases with a comparable baseline SUVmax of 10.0–15.0.

Initial Safety Profile

In the first-in-human study, the imaging dose of ¹⁷⁷Lu-**EB-PSMA-617** was well tolerated by all four patients.[2] No clinically significant acute adverse effects were reported.[2][3] Despite the higher absorbed doses to the kidneys and red marrow, these were well tolerated at the low, single doses administered in this initial trial.[8][9]

Conclusion

The initial clinical studies of ¹⁷⁷Lu-**EB-PSMA-617** demonstrate the success of the Evans Blue modification in extending the radiopharmaceutical's blood circulation and significantly enhancing its accumulation in PSMA-positive tumors.[8][9] A single, low imaging dose showed a notable therapeutic effect, as evidenced by a significant decrease in tumor SUV on post-treatment PET/CT scans.[2]

While the safety profile was favorable in this preliminary study, the dosimetry data revealed significantly higher radiation doses to the kidneys and red bone marrow compared to ¹⁷⁷Lu-PSMA-617.[2][8][9] This highlights these organs as critical for monitoring in future studies. Further investigations with escalated doses and varied administration frequencies are warranted to fully determine the therapeutic potential and long-term safety of this promising agent for the treatment of metastatic castration-resistant prostate cancer.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Facebook [cancer.gov]
- 5. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castrationresistant prostate cancer | springermedicine.com [springermedicine.com]
- 9. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castrationresistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial safety and dosimetry studies of 177Lu-EB-PSMA-617]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12365873#initial-safety-and-dosimetry-studies-of-177lu-eb-psma-617]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com